1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
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Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is a fluorinated organic compound with the molecular formula C5H6F6O4 This compound is characterized by the presence of six fluorine atoms and four hydroxyl groups, making it a highly fluorinated polyol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol can be synthesized through the hydration of hexafluoroacetylacetone. The reaction involves the addition of water to hexafluoroacetylacetone under controlled conditions to yield the desired tetraol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydration reactions using hexafluoroacetylacetone as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the tetraol into other fluorinated alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropentanedione, while reduction could produce hexafluoropentanol.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to modifications in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Similar in structure but lacks the additional hydroxyl groups.
Hexafluoroacetylacetone: A precursor to the tetraol, used in similar applications.
cis-1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one: Another fluorinated compound with different functional groups.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is unique due to its high degree of fluorination combined with multiple hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
66922-83-6 |
---|---|
Molecular Formula |
C5H6F6O4 |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H2F6O2.2H2O/c6-4(7,8)2(12)1-3(13)5(9,10)11;;/h1H2;2*1H2 |
InChI Key |
PXNXMEXSPOKKSW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)F)(O)O)C(C(F)(F)F)(O)O |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.O |
66922-83-6 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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